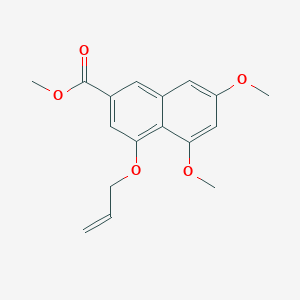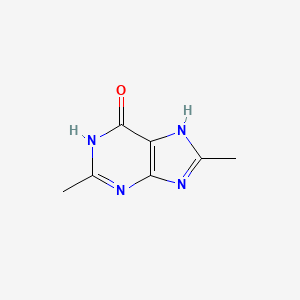
tert-Butyl 6-(3-(tert-butyl)-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound with the molecular formula C26H34O3 This compound is known for its unique structural features, which include multiple tert-butyl groups and a pyridinecarboxylate moiety
準備方法
The synthesis of 1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate typically involves multi-step organic reactionsReaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar compounds include:
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-: Used in agricultural chemistry.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Studied for its unique structural properties. Compared to these compounds, 1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate stands out due to its combination of a pyridinecarboxylate core and multiple tert-butyl groups, which confer unique chemical and physical properties.
特性
分子式 |
C21H31NO3 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
tert-butyl 6-(3-tert-butyl-4-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H31NO3/c1-14-8-10-17(22(13-14)19(24)25-21(5,6)7)15-9-11-18(23)16(12-15)20(2,3)4/h9-12,14,23H,8,13H2,1-7H3 |
InChIキー |
AREKYJIEEHZQPG-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)





![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)


![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
